Bromoacetic acid

Description

Historical Context and Discovery of Bromoacetic Acid

The preparation of this compound dates back to the mid-19th century, with early significant work conducted by Perkin and Duppa in 1858. orgsyn.org Its synthesis is closely associated with the development of methods for the alpha-halogenation of carboxylic acids. One of the most classic and enduring methods for its preparation is the Hell–Volhard–Zelinsky reaction, which involves the bromination of acetic acid in the presence of a phosphorus catalyst, such as red phosphorus. wikipedia.orgsciencemadness.orgbrainly.in This reaction proceeds via the formation of an acyl bromide intermediate, which more readily enolizes and subsequently undergoes bromination at the alpha-carbon. brainly.in

Over the years, various other synthetic routes have been developed. These include the direct bromination of acetic acid at high temperatures, sometimes with a catalyst like hydrogen chloride, and the treatment of chloroacetic acid with hydrobromic acid at elevated temperatures. nih.govorgsyn.orggoogle.com An early procedure detailed in Organic Syntheses describes a method involving the bromination of a mixture of acetic acid and acetic anhydride (B1165640) with pyridine (B92270) as a catalyst. orgsyn.orggoogle.com These historical methods laid the groundwork for the production of this compound, making it an accessible reagent for synthetic chemists.

Academic Significance in Organic and Medicinal Chemistry

The academic significance of this compound is rooted in its utility as a bifunctional molecule, primarily functioning as a potent alkylating agent. wikipedia.orgcalpaclab.com The presence of the electron-withdrawing bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack, while the carboxylic acid group can undergo reactions such as esterification. guidechem.com This dual reactivity makes it a valuable precursor for a wide array of more complex molecules. guidechem.comnih.gov

In organic synthesis, this compound and its esters are key reagents in several important transformations. Esters of this compound, such as ethyl bromoacetate (B1195939), are famously used in the Reformatsky reaction to generate β-hydroxy esters. nih.gov The compound serves as a fundamental building block for the synthesis of various heterocyclic compounds and other biologically active molecules. For instance, it is used as an intermediate in the production of fungicides like propiconazole (B1679638) and cyproconazole. guidechem.com

In medicinal chemistry, the carboxymethyl group (—CH₂COOH) is a common structural motif in drug molecules, and this compound serves as a primary reagent for its installation via C-alkylation. Its ability to react with nucleophilic residues on biomolecules also makes it a tool in chemical biology for probing active sites of enzymes. For example, this compound has been shown to interact with and inhibit enzymes like human erythrocyte carbonic anhydrase B. atompharma.co.in

Table 2: Key Synthetic Reactions Involving this compound

| Reaction Name | Description | Role of this compound/Derivative |

| Hell–Volhard–Zelinsky Reaction | A reaction to α-halogenate a carboxylic acid. brainly.in | This compound is the product of the α-bromination of acetic acid. wikipedia.org |

| Alkylation | Transfer of an alkyl group from one molecule to another. | This compound acts as a C₂ alkylating agent, introducing a carboxymethyl group. wikipedia.orgnih.gov |

| Reformatsky Reaction | An organic reaction which condenses aldehydes or ketones with α-halo esters. nih.gov | Esters of this compound (e.g., ethyl bromoacetate) are the key α-halo ester reactants. nih.gov |

| Esterification | The reaction of an alcohol with an acid to produce an ester and water. guidechem.com | The carboxylic acid group of this compound reacts to form bromoacetate esters. guidechem.com |

Current Research Landscape and Emerging Applications of this compound

The utility of this compound continues to expand into new areas of chemical research, driven by its fundamental reactivity. Recent studies highlight its role in novel synthetic methodologies, materials science, and chemical biology.

A significant emerging application is in photoredox catalysis. A 2024 study demonstrated that α-bromoacetate esters can serve as mild, inexpensive, and non-toxic brominating agents for the vicinal dibromination of alkenes and alkynes. nih.govacs.org This reaction is mediated by near-visible light, which facilitates the homolysis of the C-Br bond to generate a bromine radical, offering a safer alternative to using elemental bromine. nih.gov

In the field of proteomics, which involves the large-scale study of proteins, alkylating agents are crucial for sample preparation before mass spectrometry analysis. mdpi.combroadinstitute.org While iodoacetic acid is more commonly mentioned, this compound's strong alkylating properties make it suitable for the derivatization of cysteine residues in proteins. This modification prevents the re-formation of disulfide bonds and ensures proper protein digestion and analysis.

Furthermore, this compound is employed in advanced synthetic strategies for creating complex biomolecules. It is a key reagent in the "submonomer strategy" for the solid-phase synthesis of peptoids (or N-substituted glycines), which are a class of peptide mimics with applications in drug discovery. researchgate.net This method involves a two-step cycle: acylation with this compound followed by nucleophilic displacement of the bromide with a primary amine. researchgate.net This allows for the precise installation of a wide variety of side chains, leading to diverse chemical libraries. researchgate.net Research in materials science also explores the use of compounds like this compound for modifying surfaces and creating functional polymers and hydrogels for biomedical applications such as drug delivery and tissue engineering. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

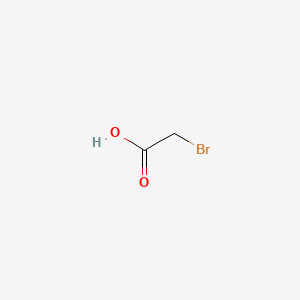

Molecular Formula |

C2H3BrO2 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021495 | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.9335 at 50 °C | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.119 mm Hg at 25 °C | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals | |

CAS No. |

79-08-3 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3HS32431 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization of Bromoacetic Acid

Advanced Synthetic Methodologies for Bromoacetic Acid

The preparation of this compound involves the introduction of a bromine atom onto the alpha-carbon of acetic acid. Various synthetic routes have been developed, ranging from classical methods to more advanced and environmentally conscious approaches.

Catalytic methods play a significant role in enhancing the efficiency and selectivity of this compound synthesis. One common approach involves the direct bromination of acetic acid in the presence of catalysts. Historically, red phosphorus has been used as a catalyst, reacting with bromine to form phosphorus tribromide, which then facilitates the bromination of acetic acid via the formation of bromoacetyl bromide. brainly.insciencemadness.org Another method utilizes a small amount of pyridine (B92270) as a halogen carrier in the bromination of acetic acid in the presence of acetic anhydride (B1165640). sciencemadness.orggoogle.com

More recent research explores catalytic late-stage bromination strategies for the α-C−H functionalization of aryl acetic acids, which involves transforming the aryl acetic acid into an enediolate in the presence of a catalyst system, followed by electrophilic bromination. researchgate.net

Growing emphasis on sustainable chemical processes has led to the exploration of green chemistry approaches for this compound synthesis. These methods aim to minimize environmental impact by reducing hazardous substances, improving atom economy, and utilizing more benign reaction conditions. While specific detailed green chemistry methodologies solely for this compound production were not extensively detailed in the search results, the broader context of green chemistry in organic synthesis, particularly concerning this compound derivatives, is evident. For instance, green synthetic methods for tert-butyl bromoacetate (B1195939) have been developed using this compound and isobutylene (B52900) with a solid superacid catalyst in tetrahydrofuran, achieving high yields and purity with catalyst recovery and solvent recycling. google.com The development of environmentally friendly and sustainable production processes for chemicals, including this compound, is an active area for some companies. indiamart.com The use of acid-functionalized magnetic silica (B1680970) as a heterogeneous catalyst in water at room temperature for the synthesis of quinazolinone derivatives from this compound also highlights the integration of green chemistry principles in reactions involving this compound. nih.gov

Beyond the direct bromination of acetic acid, alternative routes to this compound exist. One such method involves the reaction of chloroacetic acid with hydrogen bromide at elevated temperatures. google.comorgsyn.org This nucleophilic substitution of chlorine by bromine offers a different pathway to the target compound. Another historical method involved the oxidation of ethylene (B1197577) bromide with fuming nitric acid or the oxidation of an ethanolic solution of bromoacetylene by air. orgsyn.org The hydrolysis of ethyl α,β-dibromovinyl ether has also been reported as a synthetic route. orgsyn.org

The efficiency of these routes can vary. For example, earlier methods involving the reaction of acetic acid with bromine in mixed solvents like acetic anhydride and pyridine, while known, were sometimes considered laborious with unsatisfactory yields for industrial scale. google.com The reaction of chloroacetic acid with potassium bromide and sulfuric acid in water has been shown to yield this compound in high yields (e.g., 98.5% and 97.1% in reported examples). google.com

A classical and widely referenced method for preparing this compound involves the bromination of acetic acid in the presence of red phosphorus, often referred to as a variation of the Hell-Volhard-Zelinsky reaction. This method typically involves the formation of bromoacetyl bromide as an intermediate. brainly.inontosight.ai

Derivatization Strategies of this compound

This compound's reactivity stems primarily from its carboxylic acid group and the electrophilic alpha-carbon bearing the bromine atom. This allows for various derivatization strategies, particularly esterification and nucleophilic substitution reactions.

Esterification of this compound yields bromoacetate esters, which are valuable intermediates in organic synthesis and have applications as, for example, non-medical bacteriocides. google.com A common method for preparing this compound esters involves the reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This is a conventional esterification process.

Alternatively, this compound esters can be prepared by reacting bromoacetyl bromide with alcohols. orgsyn.org The synthesis of specific this compound esters, such as tert-butyl bromoacetate, can be achieved through the reaction of this compound with the corresponding alcohol (e.g., isobutylene for tert-butyl ester) under specific catalytic conditions. google.com The synthesis of 2-bromoethyl 2-bromoacetate, an intermediate in the preparation of sustainable surfactants, involves the esterification of 2-bromoethanol (B42945) and this compound in the presence of an acid catalyst. rsc.org

This compound esters are also synthesized for use as cross-linking agents. beilstein-journals.org For instance, this compound N-hydroxysuccinimide ester is a heterobifunctional cross-linking reagent. sigmaaldrich.com

The presence of the reactive bromine atom on the alpha-carbon makes this compound and its esters excellent substrates for nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of various functional groups. cymitquimica.comsolubilityofthings.comsolubilityofthings.com

This compound and its derivatives readily react with a range of nucleophiles, including amines, thiols, and alcohols, facilitating the formation of new carbon-heteroatom bonds. solubilityofthings.com

Reactions with Amines: this compound reacts with amines, typically undergoing N-alkylation. researchgate.net This reaction is fundamental in the synthesis of molecules containing an α-amino acid moiety or related structures. For example, the reaction of a primary amine with this compound is a step in the synthesis of peptoid-peptide hybrids (peptomers). jirka.orgkit.edu The reaction can be carried out by reacting the amine with this compound in the presence of a coupling agent or by using activated this compound derivatives. jirka.orggoogle.com Nucleophilic substitution of this compound with carbazole (B46965) in the presence of a base like sodium hydroxide (B78521) has been reported. chemspider.com

Reactions with Thiols: Thiols are highly reactive nucleophiles that readily undergo alkylation with this compound or its esters. This reaction is particularly useful for modifying proteins and peptides containing cysteine residues (which have a thiol group). ontosight.aiindiana.edu this compound is used for the S-alkylation of cysteine-containing peptides. indiana.edu Studies have investigated the reaction of this compound with thiols, although this compound itself was found to be less thiol-reactive compared to other brominated compounds like bromoacetonitrile (B46782) and bromoacetamide in some studies. nih.gov However, reactions of monoterpene thiols with this compound in the presence of a base have been successfully used to synthesize thio-modified monoterpene carboxylic acids in good to excellent yields. mdpi.comresearchgate.net

Reactions with Alcohols: While esterification is a primary reaction with alcohols, nucleophilic substitution on the alpha-carbon can also occur under specific conditions, particularly with alkoxide species. However, esterification is generally the dominant reaction pathway under typical conditions involving this compound and alcohols with acid catalysts.

This compound's alkylating properties also enable its use in modifying other biomolecules and in various synthetic transformations beyond simple substitution, such as in the synthesis of cyclic peptides and polymers. google.com

Here is a summary of some reactions and reported yields:

| Reactants | Product Class | Example Yields | Conditions | Source |

| Chloroacetic acid + KBr + H₂SO₄ | This compound | 98.5%, 97.1% | Aqueous solution | google.com |

| Acetic acid + Br₂ + Red Phosphorus | This compound | ~90-95% (crude) | Heating | brainly.inorgsyn.orgontosight.ai |

| This compound + Alcohol | Bromoacetate ester | Varies | Acid catalyst (e.g., H₂SO₄) | google.com |

| Bromoacetyl bromide + Ethanol | Ethyl bromoacetate | Not specified | Reaction of acid bromide with alcohol | orgsyn.org |

| This compound + Isobutylene | tert-Butyl bromoacetate | ≥ 95% | Solid superacid catalyst, THF, low temperature | google.com |

| This compound + Monoterpene thiol | Thio-modified monoterpene acid | 82-98% | NaH, THF, 4 °C | mdpi.comresearchgate.net |

| This compound + Primary amine (Peptoid syn) | N-substituted glycine (B1666218) derivative | Efficient | Coupling agent (e.g., DIC) | jirka.org |

| This compound + Carbazole + NaOH | Carbazole derivative | 35% | DMSO, 85 °C | chemspider.com |

| This compound + Cysteine-peptide | S-alkylated cysteine peptide | 50-90% | Aqueous methanol/DMF, Tris base (pH 8.5) | indiana.edu |

Note: Yields can be highly dependent on specific reaction conditions.

Formation of Complex Organic Molecules from this compound Precursors

This compound and its esters serve as key precursors in the synthesis of a variety of complex organic structures, including pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai Their utility stems from the ability to introduce a two-carbon unit bearing a reactive bromine atom, which can then undergo further transformations.

One significant application is in the synthesis of γ-butyrolactones. The reaction of 2-bromoalkanoic acids, such as this compound, with 1-alkenes in the presence of a catalyst like benzoyl peroxide can lead to the formation of 4-alkanolides (γ-butyrolactones) through a free-radical addition and subsequent cyclization pathway. oup.com This method provides a convenient route to construct the γ-butyrolactone skeleton, which is a precursor for biologically active α,β-butenolides or 2-methylene-4-alkanolides and is sometimes used as a food additive. oup.com

This compound has also been utilized as a two-carbon synthon in the photoredox-catalyzed hydrocarboxymethylation of alkenes. chinesechemsoc.orgchinesechemsoc.org This method allows for the direct synthesis of two-carbon added carboxylic acids from alkenes under mild conditions and has been demonstrated in the concise synthesis of marketed drugs like sensipar and tirofiban. chinesechemsoc.org This approach offers advantages over traditional methods that may involve multiple steps and harsher conditions. chinesechemsoc.org

In the synthesis of complex trimeric structures, this compound has been employed to functionalize scaffolds. For instance, a bromoacetylated scaffold, synthesized by acylating amino groups with this compound using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC), served as a precursor for subsequent thioether ligation in the creation of C3-symmetric trimesic acid scaffolds functionalized with peptides. rsc.org This highlights the role of this compound derivatives in facilitating the conjugation of complex molecular entities.

Furthermore, this compound derivatives are crucial in the synthesis of thiazolidin-4-ones. The reaction between N-(anthracen-9-yl)-N′-ethylthiourea and methyl bromoacetate yielded thiazolidin-4-one derivatives, demonstrating the utility of this compound esters in the formation of nitrogen and sulfur-containing heterocycles. researchgate.net The regioselectivity of this reaction can be influenced by the choice of the this compound derivative. researchgate.net

This compound is also used in the synthesis of carboxymethoxylamine hemihydrochloride, a compound utilized in various chemical procedures. The reaction involves this compound and acetoxime under alkaline conditions. orgsyn.org

The versatility of this compound and its derivatives as alkylating agents is evident in their application in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals, where they serve as intermediates in the synthesis of complex molecules through reactions such as nucleophilic substitution. ontosight.ai

Here is a summary of some reactions involving this compound precursors in the formation of complex molecules:

| Precursor | Reactant(s) | Catalyst/Conditions | Product Class | Examples/Notes | Source |

| This compound | 1-Alkenes | Benzoyl peroxide | γ-Butyrolactones | Formation of 4-alkanolides | oup.com |

| This compound | Alkenes/Styrenes | Photoredox catalyst | Carboxylic acids | Hydrocarboxymethylation, synthesis of sensipar, tirofiban | chinesechemsoc.orgchinesechemsoc.org |

| This compound | Amino-functionalized scaffold | N,N'-Diisopropylcarbodiimide | Bromoacetylated scaffold | Precursor for thioether ligation of peptides | rsc.org |

| Methyl bromoacetate | Thiourea derivative | - | Thiazolidin-4-ones | Regioselective synthesis depending on electrophile | researchgate.net |

| This compound | Acetoxime | NaOH | Carboxymethoxime | Intermediate for carboxymethoxylamine hemihydrochloride | orgsyn.org |

This table summarizes key examples found in the search results where this compound or its esters are used as precursors for synthesizing more complex organic molecules.

Reaction Mechanisms and Organic Transformations Involving Bromoacetic Acid

Mechanistic Investigations of Nucleophilic Substitution at the Bromoacetic Acid Carbon Center

The carbon atom bonded to the bromine in this compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of both the bromine atom and the carboxylic acid group. Nucleophilic substitution reactions can proceed via Sɴ1 or Sɴ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

Influence of Solvent and Catalysis on Reaction Kinetics

Solvent polarity plays a significant role in the kinetics of nucleophilic substitution reactions involving this compound. Polar protic solvents can stabilize the transition state in Sɴ1 reactions, while polar aprotic solvents often favor Sɴ2 pathways. The hydrolysis of haloacetic acids, including this compound, in water is reported to follow a first-order rate law, and the rate depends on the degree of ionization of the carbon-halogen bond. academicjournals.org Nucleophilic attack by the oxygen atom of a water molecule on the alpha-carbon atom is considered responsible for hydrolysis. academicjournals.org

Catalysis can also influence the reaction kinetics and pathways. For instance, metal nanoparticles, such as nickel (Ni) and zero-valent iron (ZVI), have been shown to catalyze the reductive dehalogenation of this compound derivatives. mdpi.commdpi.com In the case of Ni-encapsulated sol-gel catalysts, the complete conversion of monothis compound (MBAA) to acetic acid was achieved with a specific ratio of sodium borohydride (B1222165) (NaBH₄) to MBAA. mdpi.com This catalytic dehalogenation is proposed to involve mechanisms initiated by the reaction of the metal nanoparticle with BH₄⁻, followed by subsequent steps that can include hydrogen atom transfer or electron transfer, potentially forming radical intermediates. mdpi.com

Radical Reactions and Photochemistry of this compound

This compound can participate in radical reactions, often initiated by the homolytic cleavage of the carbon-bromine bond. The photolysis of this compound in the presence of 1-hexene (B165129) has been reported to yield octanoic acid. oup.com This suggests a free-radical chain process involving the addition of a radical species derived from this compound to the alkene. oup.com Benzoyl peroxide, di-t-butyl peroxide, and 2,2′-azobisisobutyronitrile (AIBN) have been used as catalysts to initiate radical reactions of 2-bromoalkanoic acids with alkenes, leading to the formation of 4-alkanolides through addition and subsequent cyclization. oup.com

Role of this compound in Cyclization and Rearrangement Reactions

This compound and its derivatives are utilized in cyclization reactions, particularly in the synthesis of cyclic peptides and lactones. N-bromoacetyl-derivatized peptides can undergo cyclization reactions via the reaction of a free sulfhydryl group of cysteine with the bromoacetyl group. google.com This cyclization can be controlled by factors such as the concentration of the peptide and the pH of the buffer. google.com Smaller peptides (e.g., 5-6 amino acids) tend to cyclize rather than polymerize under these conditions. google.com The formation of γ-lactones can also be achieved through the cobalt-catalyzed annulation of styrenes with α-bromoacetic acids, involving a plausible mechanism that includes homolytic cleavage of the C-Br bond, radical addition, oxidation, and cyclization. rsc.org

Oxidation and Reduction Chemistry of this compound

This compound can undergo both oxidation and reduction reactions. Like other organic compounds, it can be oxidized by strong oxidizing agents. noaa.gov

Catalytic Reduction and De-halogenation Mechanisms

Reductive dehalogenation is a significant reaction for this compound, particularly in the context of environmental remediation and waste treatment. This process converts the halogenated compound into less harmful substances. mdpi.com Catalytic reductive dehalogenation of this compound derivatives has been studied using various catalysts, including zero-valent iron (ZVI) and nickel nanoparticles. mdpi.commdpi.com

The dehalogenation of bromoacetic acids using ZVI-entrapped sol-gel silica (B1680970) matrices with sodium borohydride (NaBH₄) as a reducing agent has been shown to achieve complete de-bromination, resulting in the formation of acetic acid. mdpi.com The proposed mechanism for these dehalogenations involves reactions initiated by the interaction of the metal nanoparticles with BH₄⁻. mdpi.com These mechanisms can proceed via hydrogen atom transfer or electron transfer pathways, potentially generating radical species. mdpi.com The efficiency of the de-bromination can be influenced by the catalyst and the ratio of the substrate to the reducing agent. mdpi.commdpi.com For instance, Ni(II)@ORMOSIL has been reported as a more efficient catalyst for the de-bromination of monothis compound compared to ZVI-entrapped ORMOSIL. mdpi.com

Data Table: Catalytic De-bromination of this compound Waste Solution

| Catalyst | Substrate Concentration (Total BAA) | [Substrate] / [NaBH₄] Molar Ratio | Complete De-bromination Achieved |

| ZVI@ORMOSIL | 0.80 M (70% MBAA, 30% DBAA) | 1:4 | Yes |

Note: Data extracted from search result mdpi.com. MBAA = Monothis compound, DBAA = Dithis compound, BAA = Bromoacetic acids.

Data Table: MBAA Reduction using Ni(II)@ORMOSIL

| Catalyst | Substrate Concentration (MBAA) | [NaBH₄] / [MBAA] Molar Ratio | % Conversion to Acetic Acid |

| Blank matrices | 0.01 M | 4 | 0% |

| 0.05 g 0.5% Ni(II)@ORMOSIL | 0.01 M | 4 | 100% |

Note: Data extracted from search result mdpi.com. MBAA = Monothis compound.

Biomimetic Catalysis and Oxygenation Mechanisms

This compound (BrCH2CO2H) plays a significant role as an additive or reagent in various biomimetic catalytic systems, particularly those focused on oxidation and oxygenation reactions. These systems often aim to mimic the reactivity and selectivity of natural metalloenzymes, such as cytochrome P450 and α-ketoglutarate-dependent nonheme iron oxygenases.

Research has demonstrated the utility of this compound in promoting the activity of nonheme manganese catalysts for the remote hydroxylation of undirected C(sp3)-H bonds. researchgate.netresearchgate.netacs.org In these systems, hydrogen peroxide (H2O2) typically serves as the terminal oxidant. researchgate.netresearchgate.netacs.org Mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that this compound facilitates the heterolytic O-O bond cleavage of a proposed Mn(III)-OOH precursor. researchgate.netresearchgate.netacs.org This process leads to the generation of a highly electrophilic Mn(V)-oxo bromoacetate (B1195939) intermediate, which is identified as the key species responsible for the C(sp3)-H hydroxylation. researchgate.netresearchgate.netacs.org The mechanism is thought to proceed via an oxygen-rebound pathway, functionally mimicking the active intermediate of iron(IV)-oxo succinate (B1194679) found in α-ketoglutarate-dependent nonheme iron oxygenases. researchgate.netresearchgate.netacs.org

Experimental evidence supporting this mechanism includes the observation of significant 18O incorporation into the alcohol product when reactions are conducted with H218O. researchgate.netacs.org This indicates that the oxygen atom in the product originates from water, consistent with the proposed oxygen-rebound mechanism involving a metal-oxo intermediate. researchgate.netacs.org

This compound has also been employed in the synthesis of metallopeptoids, which function as efficient biomimetic catalysts. rsc.orgnih.gov In the submonomer approach for peptoid synthesis, bromoacetylation is a key step where this compound is incorporated into the resin. rsc.orgnih.gov Subsequent amine displacement reactions utilize the incorporated this compound derivative. rsc.orgnih.gov These metallopeptoids have shown catalytic activity in reactions such as the oxygen evolution reaction (OER), where a dinuclear Cu-peptoid complex with a diol side chain demonstrated efficient electrocatalysis at neutral pH. nih.gov Mechanistic studies of this Cu-peptoid catalyst suggest that the diol side chain promotes a second coordination sphere effect through hydrogen bonding, which stabilizes the complex and facilitates the OER, including O-O bond formation. nih.gov

Furthermore, this compound has been implicated in the formation of a manganese(IV)-oxo aminopyridine cation radical species in nonheme manganese-catalyzed oxidative N-dealkylation reactions. researcher.liferesearcher.life This intermediate, formed via this compound-assisted heterolytic O-O bond cleavage of a manganese(III)-hydroperoxo species, is proposed to be the active species initiating oxidative N-dealkylation through a hydride transfer mechanism. researcher.liferesearcher.life This process draws inspiration from the oxidative N-dealkylation reactions catalyzed by heme and nonheme metalloenzymes. researcher.life

The role of carboxylic acids, including this compound, in enhancing reactivity in C-H oxidation by forming hydrogen bonds with the oxo ligand, thereby increasing its basicity and electrophilicity, has also been noted. researchgate.net

While the primary focus of the search results is on the catalytic role of this compound as an additive or in the synthesis of catalysts, it's worth noting that studies on the mechanisms of monohalogenated acetic acid-induced effects sometimes touch upon oxidative stress, although this falls outside the scope of biomimetic catalysis and oxygenation mechanisms in the context of synthetic transformations. core.ac.uk

The following table summarizes some key findings related to this compound in biomimetic catalysis and oxygenation:

| Catalytic System | This compound Role | Proposed Active Intermediate | Key Mechanism | Reference |

| Nonheme Mn + H2O2 Alkane Hydroxylation | Additive | Mn(V)-oxo bromoacetate complex | Oxygen-rebound, C(sp3)-H hydroxylation | researchgate.netresearchgate.netacs.org |

| Metallopeptoid (Cu-peptoid) OER | Reagent (synthesis) | Cu-oxo species (implied) | Second coordination sphere effect, O-O formation | nih.gov |

| Nonheme Mn Oxidative N-Dealkylation | Additive | Mn(IV)-oxo aminopyridine cation radical | Hydride transfer, C-N bond cleavage | researcher.liferesearcher.life |

Biological and Biochemical Research Applications of Bromoacetic Acid

Enzyme Inhibition and Mechanism Studies with Bromoacetic Acid

This compound serves as a significant reagent in the study of enzyme mechanisms through its inhibitory effects. ontosight.ai It can inactivate enzymes by alkylating specific amino acid residues within or near the active site. nih.govnih.gov

Irreversible and Reversible Enzyme Inactivation Kinetics

The interaction of this compound with enzymes can lead to both irreversible and reversible inactivation, depending on factors such as the concentration of this compound and the specific enzyme. Studies on the kinetics of enzyme inhibition by this compound provide insights into the nature of the enzyme-inhibitor interaction.

For example, the inhibition of beta-glucosidase from Ampullarium crossean by this compound has been studied. At high concentrations of this compound, the enzyme was irreversibly and completely inactivated. nih.govxmu.edu.cn However, at low concentrations, the inhibition was found to be a slow, reversible reaction. nih.govresearchgate.net The kinetics of inhibition of Penaeus penicillatus acid phosphatase by this compound also showed a slow, reversible reaction. nih.gov These studies involve determining microscopic rate constants for the reactions between this compound and the enzyme. nih.govnih.gov The presence of the substrate can offer protection to the enzyme against inhibition by this compound, suggesting that the inhibitor interacts at or near the active site. nih.govnih.gov

Identification of Essential Residues in Enzyme Active Sites

This compound is a valuable tool for identifying essential amino acid residues located at the active sites of enzymes. Its alkylating ability allows it to covalently modify specific residues that are critical for enzyme activity. indiana.edulumenlearning.combiologiachile.cl

Research on beta-glucosidase from Ampullarium crossean using this compound suggested that a histidine residue is essential for activity and is located at or near the active site of the enzyme. nih.gov Similarly, studies on Penaeus penicillatus acid phosphatase indicated that a histidine residue is essential for its activity and is situated at the active site. nih.gov

In studies of ribonuclease T1, bromoacetate (B1195939) was reported to inactivate the enzyme, although at a slower rate than observed with ribonuclease A. semanticscholar.org Investigations aimed at identifying the modified residue in ribonuclease T1 showed that a histidine residue had not been alkylated, in contrast to pancreatic ribonuclease A where histidine residues at positions 12 and 119 are implicated in the active site and are alkylated by iodoacetic acid or this compound. semanticscholar.org Further studies on ribonuclease T1 suggested the alkylation of a glutamic acid residue as part of the active site, based on the release of glycolic acid from the alkylated protein upon treatment with hydroxylamine (B1172632) and the isolation of a labeled peptide containing a glutamic acid residue. semanticscholar.org

These studies demonstrate how this compound, as an alkylating agent, can be used to probe the active site of enzymes and identify specific amino acid residues involved in catalysis or substrate binding.

Modification of Biomolecules by this compound

This compound's reactivity extends to the modification of various biomolecules, including proteins and nucleic acids. cymitquimica.comontosight.ai This modification can be used to study their structure, function, and interactions.

Protein Alkylation and Structure-Function Analysis

Protein alkylation by this compound involves the covalent attachment of a carboxymethyl group to specific amino acid residues, primarily nucleophilic ones such as cysteine, histidine, and lysine (B10760008). ontosight.aiindiana.educreative-proteomics.com This modification can significantly impact protein structure and function. creative-proteomics.com

Cysteine residues, with their reactive thiol groups, are particularly susceptible to alkylation by this compound, forming stable thioether bonds. indiana.educreative-proteomics.com This reaction is often used in proteomics to block cysteine residues and prevent disulfide bond formation during sample preparation for mass spectrometry. creative-proteomics.comnih.gov Alkylation can also be used to introduce chemical substitutions of known biological importance into peptides and proteins. indiana.edu

Studies have utilized this compound for the S-alkylation of cysteine-containing peptides, including a model peptide and glucagon (B607659) analogs, demonstrating high yield and selectivity under controlled conditions. indiana.edu This technique is valuable for protein identification, assessing protein folding, and localizing ligand binding sites. indiana.edu Alkylation of lysine residues with reagents like haloacetamides, including this compound derivatives, can also be employed in cross-linking studies and specific experimental designs. creative-proteomics.com

Nucleic Acid Modifications and Their Implications

This compound can also be used to modify nucleic acids. Its alkylating properties allow it to react with nitrogenous bases within DNA and RNA. cymitquimica.comontosight.ai These modifications can have implications for nucleic acid structure, stability, and interactions with proteins. tandfonline.com

This compound has been used in the synthesis of modified nucleic acid components, such as in the preparation of peptide nucleic acid (PNA) monomers. atdbio.comcardiff.ac.uk For instance, in the synthesis of PNA monomers, Bhoc-protected heterocyclic bases can be alkylated at the N(2) position with this compound. atdbio.com This results in a nucleobase acetic acid which can then be coupled to a modified backbone. atdbio.com

Studies investigating the effects of modifications on nucleic acids sometimes utilize labeled this compound, such as 1-¹³C-bromoacetic acid, to introduce labels for structural analysis techniques like NMR spectroscopy. researchgate.net This can be useful for differentiating base pairing modes in modified nucleotides like pseudouridine. researchgate.net

While this compound can cause DNA damage, including strand breaks and adduct formation, its controlled application in research allows for targeted modifications to study the impact of such alterations on nucleic acid behavior and interactions. tandfonline.com

This compound as a Precursor for Biologically Active Compounds

This compound serves as a versatile building block and precursor in the synthesis of a variety of biologically active compounds, particularly in pharmaceutical chemistry and agrochemicals. cymitquimica.comwikipedia.orgontosight.ai

Its reactivity in nucleophilic substitution reactions makes it ideal for introducing the carboxymethyl group or a related structure into target molecules. cymitquimica.comsolubilityofthings.com For example, this compound is used in the synthesis of various heterocyclic compounds with potential biological activities, such as antifungal agents and compounds with anticancer activity. mdpi.comajol.info

In one synthetic protocol, this compound was reacted with thioacetic acid as an initial step in the preparation of 3-acetyl-4-hydroxy-5H-furan-2-ones, which were then used to synthesize compounds evaluated for antifungal activity. mdpi.com this compound has also been used as an alkylating agent in the synthesis of S-alkylated derivatives of 2-thiopyrimidin-4-ones, leading to compounds tested as inhibitors of the aldose reductase enzyme. scielo.br

Furthermore, this compound can be used to prepare intermediates for the synthesis of monofluoromethylated biologically active compounds, such as certain steroids. google.com The reaction of an organic multifunctional molecule containing a thiol group with this compound can yield an intermediate that is subsequently fluorodecarboxylated. google.com this compound N-hydroxysuccinimide ester is another derivative used as a cross-linking reagent, allowing for the bromoacetylation of primary amines for subsequent coupling to sulfhydryl-containing compounds. sigmaaldrich.com

These examples highlight the utility of this compound as a key starting material or intermediate in the synthesis of diverse molecules with significant biological activities.

Toxicogenomic and Cellular Response Studies of this compound

Toxicogenomic and cellular response studies have investigated the effects of this compound exposure on gene expression and various cellular pathways in human and animal models researchgate.nettandfonline.comresearchgate.net. These studies aim to understand the molecular mechanisms underlying BAA's toxicity.

Modulation of Gene Expression Related to DNA Damage and Repair

Studies have shown that this compound exposure can modulate the expression of genes involved in DNA damage and repair pathways. In nontransformed human cells, BAA exposure altered transcriptome profiles for genes associated with DNA repair, particularly the repair of double-strand DNA breaks researchgate.netnih.gov. A toxicogenomic analysis using qRT-PCR gene arrays revealed that a 30-minute treatment with BAA modulated the levels of 25 transcripts, with 16 upregulated and nine downregulated. The most significant changes were observed in the expression of RAD9A and BRCA1, both of which are involved in DNA repair and cell cycle regulation researchgate.netnih.gov. After 4 hours of treatment, the expression of 28 genes was modulated, with notable changes in HMOX1 and FMO1 researchgate.netnih.gov. These findings suggest that double-strand DNA breaks are a feature of BAA exposure researchgate.net. Further research in mouse oocytes demonstrated that BAA exposure induced DNA damage in a dose-dependent manner and affected epigenetic modifications researchgate.net.

Cell Cycle Regulation and Apoptosis Pathways

This compound has been shown to influence cell cycle regulation and induce apoptosis. In nontransformed human intestinal cells, BAA modulated gene expression pathways involved in the stress response to DNA damage, cell cycle regulation, and apoptosis researchgate.net. Studies on mouse oocytes revealed that BAA exposure disrupted cell cycle progression and cytoskeletal dynamics, leading to the activation of the spindle assembly checkpoint (SAC) researchgate.net. Additionally, BAA can induce apoptosis through both intrinsic and extrinsic pathways, as indicated by increased expression of genes like BAK, CASP3, and CASP8 in certain cell lines ijbd.ir. A derivative of calcidiol with a bromoacetoxy group, 3-Bromoacetoxy Calcidiol (B3CD), demonstrated toxicity to neuroblastoma cells by suppressing proliferation and inducing apoptosis via caspase activation and regulation of survival signals nih.gov. B3CD treatment led to a dramatic increase in the apoptotic sub-diploidal population and a cell cycle block nih.gov. It also upregulated the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-2, contributing to the induction of apoptosis nih.gov.

Analytical Methodologies for Bromoacetic Acid and Its Derivatives

Chromatographic Techniques for Bromoacetic Acid Analysis

Chromatographic methods are widely used for the separation and determination of this compound and other haloacetic acids in various matrices. These techniques offer the ability to separate complex mixtures, allowing for the identification and quantification of individual components.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. Method development in HPLC often involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection method to achieve adequate separation and sensitivity.

Reverse-phase HPLC methods with simple conditions have been developed for this compound analysis. sielc.com A common mobile phase includes a mixture of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster Ultra-High Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com These methods are scalable and can be applied for isolating impurities or in preparative separations, and are also suitable for pharmacokinetics. sielc.comsielc.com

Mixed-mode HPLC columns, such as the Newcrom BH, which possess both reverse-phase and ion-exchange properties, have proven effective for separating this compound and chloroacetic acids. sielc.comsielc.com These columns can achieve separation with a simple isocratic method using a mobile phase of acetonitrile, water, and sulfuric acid buffer. sielc.comsielc.com UV detection at 200nm is often employed. sielc.com

HPLC coupled with Inductively Coupled Plasma Tandem Mass Spectrometry (ICP-MS/MS) allows for the simultaneous determination of chlorinated and brominated acetic acids in environmental water samples without extensive sample preparation. acs.orgnih.gov A rapid method utilizing HPLC-ICPMS/MS with trifluoroacetic acid as the eluent achieved the separation of six haloacetic acids, including this compound, in approximately 7 minutes. acs.orgnih.gov An expanded method using a mobile phase of 22 mM oxalic acid (pH 1.8) enabled the baseline separation of nine haloacetic acids found in the EPA 552.2 certified reference material in about 15 minutes. acs.orgnih.gov The linearity of this method was tested over a concentration range of 10–1000 μg Cl/Br L⁻¹, with R² values ranging from 0.9996 to 0.9999. acs.org Instrumental limits of detection (LODs) for brominated acetic acids were reported between 0.8 and 1.5 μg Br L⁻¹ with a 50 μL injection volume. acs.org

Another improved methodology for analyzing nine haloacetic acids, including brominated HAAs, in drinking water utilizes reverse-phase LC-MS/MS. cranfield.ac.uk This method involves simple pH adjustment for sample preparation and has a total analytical run time of 10 minutes. cranfield.ac.uk Validation across four drinking water matrices demonstrated good sensitivity (<0.8 μg/L), precision (<7%), and bias (<10%). cranfield.ac.uk Compared to existing gas chromatography methods, this LC-MS/MS approach showed improved recovery and accuracy, particularly for brominated compounds. cranfield.ac.uk For instance, observed recoveries for dithis compound (DBAA) and trithis compound (TBAA) by LC-MS/MS were significantly higher (107.0% and 107.2%, respectively) compared to GC-ECD (65.3% and 67.8%). cranfield.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique employed for the analysis of this compound, often in conjunction with electron capture detection (GC-ECD). nih.gov GC-ECD is the basis for the U.S. EPA reference method 552 for haloacetic acids. nih.gov However, these GC-based techniques can be subject to matrix effects and typically require a sample preparation step involving the conversion of HAAs into their ester derivatives to increase volatility. nih.govnih.gov This derivatization process adds time and labor and can introduce potential sources of error. nih.gov

A method for the determination of monohalogenated acetic acids, including this compound, in alcoholic beverages utilizes static headspace extraction coupled with GC-MS. nih.gov Prior to extraction, the target analytes are esterified to enhance their volatility. nih.gov This method allows for the determination of these compounds at microgram per liter levels. nih.gov

Ion Chromatography Applications

Direct injection IC-MS and IC-MS/MS methods have been developed for the sensitive and selective determination of haloacetic acids. thermofisher.com A method using a high capacity anion-exchange column (Thermo Scientific™ Dionex™ IonPac™ AS24) demonstrated excellent separation of nine HAAs and bromate (B103136) with recoveries greater than 90% even in the presence of high concentrations of matrix ions like chloride and sulfate. thermofisher.com Two-dimensional matrix elimination IC (MEIC) with suppressed conductivity detection offers a cost-effective alternative for the sensitive and selective quantitative determination of HAAs at ppb levels in drinking water samples. thermofisher.com Optimizing the anion-exchange chemistry is critical for maximizing method performance in IC. thermofisher.com

IC-ICP-MS has also been used for the determination of bromate and bromoacetic acids in water, with sample pretreatment employed to avoid masking by high bromide levels. researchgate.net

Electrochemical Sensing and Detection of this compound

Electrochemical sensing offers a promising approach for the detection of analytes due to advantages such as low cost, high sensitivity, and ease of use. mdpi.commdpi.com These techniques measure the electrical properties of a solution as a function of analyte concentration.

Voltammetric and Amperometric Approaches

Voltammetry and amperometry are key electrochemical techniques used in the development of sensors. palmsens.comnih.gov Voltammetry involves measuring the current as the potential is varied, while amperometry measures the current at a constant potential. palmsens.comnih.gov These methods are based on the conductive features associated with electron transfer. nih.gov

While the provided search results discuss voltammetric and amperometric sensing for various compounds like antibiotics, bromate, and amino acids, direct specific details on the application of these techniques solely for this compound detection in its isolated form are limited within the provided snippets. However, the principles of these techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are broadly applicable to the study and detection of electroactive species. mdpi.comresearchgate.net

Development of Modified Electrodes for Enhanced Sensitivity

The development of modified electrodes is a significant strategy to improve the sensitivity, selectivity, and stability of electrochemical sensors. mdpi.comnih.gov Electrode surfaces can be modified with various materials, including redox-active molecules, polymers, and nanoparticles. mdpi.com These modifications can enhance electrode activity, facilitate faster electron transfer, increase electrocatalytic activity, and reduce interference and fouling. mdpi.com

Nanoparticles, such as graphene, carbon nanotubes, metal nanoparticles (e.g., gold, silver), and metal oxides, are frequently used for electrode modification due to their large electroactive surface areas and excellent properties. mdpi.commdpi.com For example, gold nanoparticles (AuNPs) are considered excellent scaffolds for developing chemical and biological sensors due to their unique physical and chemical properties. mdpi.com Metal-organic frameworks (MOFs) have also been used to modify electrodes for voltammetric measurements, showing increased accumulation of the analyte due to strong sorption capabilities. mdpi.com

Advanced Mass Spectrometry for this compound and Metabolites

Mass spectrometry (MS) techniques are essential for the identification, quantification, and structural analysis of this compound and its potential metabolites, offering high sensitivity and selectivity. Various MS approaches, often coupled with chromatographic separation techniques, are utilized.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of this compound, particularly after derivatization to increase its volatility hpc-standards.comwho.intrsc.orgnih.gov. Esterification, for example with methanol, is a common derivatization method who.intrsc.orgnih.gov. GC-MS allows for the separation of this compound from complex matrices and its subsequent detection and identification based on its mass spectrum hpc-standards.comwho.intrsc.orgnih.gov. The electron ionization (EI) mass spectrum of this compound shows characteristic ions resulting from fragmentation nist.gov. GC-MS can also be applied to analyze derivatives like this compound, pentadecyl ester nih.gov. GC-triple quadrupole mass spectrometry (GC-QqQ-MS/MS) offers enhanced sensitivity and selectivity for the determination of haloacetic acids, including this compound, in various water samples rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS techniques are increasingly employed for the analysis of this compound and other haloacetic acids, often without the need for derivatization sielc.comthermofisher.comshimadzu.comwaters.comlcms.cz. LC-MS/MS, particularly using triple quadrupole mass spectrometers, provides high sensitivity and allows for the simultaneous analysis of multiple haloacetic acids thermofisher.comshimadzu.comwaters.comlcms.cz. Different LC columns, including reverse phase and mixed-mode columns, can be used for the separation of this compound sielc.comsielc.com. LC-MS/MS methods have been developed for direct injection of water samples, simplifying sample preparation shimadzu.comwaters.com. High-resolution mass spectrometry (HRMS), such as LC-HRMS using QTOF mass spectrometers, can also be applied for the monitoring of haloacetic acids windows.net.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS, particularly coupled with ion chromatography (IC-ICP-MS), is a technique that can be used for the determination of brominated species, including this compound, in water samples by detecting the bromine atom rsc.orgresearchgate.netrsc.org. IC-ICP-MS allows for the separation of this compound from matrix interferences and provides element-specific detection rsc.orgresearchgate.netrsc.org. HPLC-ICPMS/MS has also been reported for the simultaneous determination of brominated and chlorinated acetic acids in water matrixes nih.govacs.org.

While the provided information focuses primarily on the analytical techniques for this compound itself, these advanced mass spectrometric methods, particularly LC-MS and GC-MS, are also applicable to the study of potential metabolites of this compound by identifying and quantifying related bromine-containing or characteristic fragmentation products.

Here is a table summarizing some analytical parameters found in the search results:

| Analytical Technique | Matrix/Sample Type | Detection Limit | Notes | Source |

| Reverse Phase HPLC with UV Detection (200nm) | Not specified (Method for separation) | Not specified | Mobile phase: MeCN, water, phosphoric acid (formic acid for MS) | sielc.com |

| Mixed-Mode HPLC with UV Detection (200nm) | Not specified (Method for separation) | Not specified | Mobile phase: MeCN, water, sulfuric acid buffer | sielc.com |

| GC-ECD | Water | 0.204 µg/L (monothis compound) | Requires extraction and esterification | who.int |

| GC-MS | Drinking water, wastewater | 0.012 - 0.079 µg/L (for 10 HAAs) | Requires liquid-liquid extraction and derivatization (acidic methanol) | rsc.org |

| IC-MS/MS (EPA Method 557) | Drinking water | Not specified (Method allows analysis without sample prep) | Direct injection | thermofisher.com |

| IC-ESI-MS-MS | Treated effluent waters (high ionic strength) | 100–700 ng/L (for 9 HAAs in matrix) | No derivatization, offline matrix elimination, or preconcentration | researchgate.net |

| LC-HRMS (QTOF) | Water | Not specified (Method for monitoring 13 HAAs) | Negative electrospray ionization, HRMRM workflow | windows.net |

| LC-MS/MS (Triple Quadrupole) | Tap water | Excellent sensitivity at 0.001 mg/L | Direct injection, high speed method | shimadzu.com |

| LC-MS/MS (Tandem Quadrupole) | Water samples | 0.5 µg/L (individual HAAs) | Direct injection, low injection volume | waters.com |

| IC-ICP-MS | Water | 0.13–0.36 µg/L (for 7 analytes including BAAs) | No tedious liquid-liquid extraction or chemical derivatization | rsc.orgrsc.org |

| HPLC-ICPMS/MS | Austrian surface, ground, and tap water | 0.8–1.5 μg Br L⁻¹ (brominated acetic acids) | Rapid method, simultaneous determination of up to 9 HAAs without sample preparation | nih.govacs.org |

| GC-MS (Headspace Extraction) | Alcoholic beverages | Microgram per liter levels | Requires esterification | nih.gov |

Environmental and Ecotoxicological Research on Bromoacetic Acid

Formation and Occurrence of Bromoacetic Acid as a Disinfection By-product

This compound is formed during the disinfection of water containing bromide ions and natural organic matter. Disinfectants such as chlorine, ozone, and peracetic acid react with bromide ions and organic precursors in the water source, leading to the formation of brominated organic compounds, including this compound who.intrsc.orgresearchgate.net. The presence of bromide ions, which occur naturally in surface water and groundwater and can be influenced by factors like saltwater intrusion or pollution, is a key factor in the formation of brominated DBPs who.int.

This compound is one of the five haloacetic acids (HAAs) regulated by the U.S. Environmental Protection Agency (EPA) in drinking water, with the sum of these five HAAs having a maximum contaminant level of 60 µg/L nih.govnih.govcore.ac.uk. Studies in the USA have detected monothis compound in both groundwater and surface water distribution systems. Mean concentrations of monothis compound were reported as 0.16 µg/L in groundwater systems and 0.25 µg/L in surface water systems who.int. In a nationwide study, concentrations of dithis compound, another brominated HAA, in finished water ranged up to 18 µg/L, with estimates in distribution systems reaching up to 22 µg/L nih.gov. A survey of drinking waters in the Netherlands found haloacetic acids in all samples derived from surface water, but not in those from groundwater who.int. The relative amount of brominated HAAs formed during chlorination is influenced by the bromide concentration in the source water and the initial bromine/chlorine ratio iarc.fr. Other factors affecting DBP formation include the nature and concentration of organic precursors, water temperature, pH, disinfectant type and dose, and contact time iarc.fr.

Environmental Fate and Transport Mechanisms of this compound

The environmental fate and transport of this compound are influenced by processes such as biodegradation, photolysis, hydrolysis, mobility, and adsorption.

Biodegradation and Persistence in Environmental Matrices

This compound is reported to be readily biodegradable, suggesting that persistence in the environment is unlikely thermofisher.comoxfordlabfinechem.comfishersci.co.uk. However, some sources indicate that while readily biodegradable, it contains substances that may be hazardous to the environment or not degradable in wastewater treatment plants thermofisher.comfishersci.co.uk. The degradation of organic compounds in aquatic environments can be less likely compared to soil environments due to differences in microbial diversity mdpi.com.

Ecotoxicological Impact and Risk Assessment of this compound

This compound is considered very toxic to aquatic organisms thermofisher.comoxfordlabfinechem.comfishersci.comfishersci.secpachem.comlobachemie.comapolloscientific.co.ukmerckmillipore.com.

Toxicity to Aquatic Organisms, including Phytoplankton

This compound has demonstrated toxicity to aquatic organisms, including fish and plankton cpachem.com. Ecotoxicity studies have determined EC50 values for the growth of various aquatic organisms.

Here is a table summarizing some ecotoxicity data for this compound:

| Organism | Endpoint (Effect) | Concentration (mg/L) | Period | Source |

| Danio rerio (Zebrafish) | LC50 | 103 | 96 hours | thermofisher.comfishersci.comhpc-standards.com |

| Daphnia magna (Water flea) | EC50 | 65 | 24 hours | thermofisher.comfishersci.comhpc-standards.com |

| Desmodesmus subspicatus (Green algae) | EC50 | 0.02 - 14 | 72 hours | thermofisher.comfishersci.comhpc-standards.comcdhfinechemical.com |

| Estuarine phytoplankton (natural communities) | EC50 (growth inhibition) | 80 | Not specified | nih.gov |

| Thalassiosira pseudonana (cultured) | EC50 (growth inhibition) | 194 | Not specified | nih.gov |

| Dunaliella tertiolecta (cultured) | EC50 (growth inhibition) | 240 | Not specified | nih.gov |

| Rhodomonas salina (cultured) | EC50 (growth inhibition) | 209 | Not specified | nih.gov |

Research on estuarine phytoplankton has specifically quantified the effects of this compound on growth as a proxy for ecosystem productivity nih.gov. Bioassays showed growth inhibition in cultured species, with EC50 values ranging from 194 to 240 mg/L nih.gov. Natural phytoplankton communities were found to be more sensitive, with an EC50 of 80 mg/L nih.gov. Discriminant analysis suggested that this compound additions can alter phytoplankton community structure, which could have implications for higher trophic levels nih.gov. The higher sensitivity observed in mixed natural phytoplankton populations compared to cultured species highlights the importance of field confirmation for establishing water quality criteria nih.gov.

Effects on Ecosystem Productivity and Community Structure

Research has been conducted to quantify the effects of this compound on estuarine phytoplankton, serving as a proxy for ecosystem productivity. Bioassays were employed to determine the EC50 for growth in cultured phytoplankton species and natural marine communities. Growth inhibition was assessed by measuring changes in chlorophyll (B73375) a concentrations. nih.gov

Studies on cultured species showed varying sensitivities:

Thalassiosira pseudonana: EC50 of 194 mg L⁻¹. nih.gov

Dunaliella tertiolecta: EC50 of 240 mg L⁻¹. nih.gov

Rhodomonas salina: EC50 of 209 mg L⁻¹. nih.gov

Natural phytoplankton communities demonstrated higher sensitivity to this compound contamination, with an EC50 of 80 mg L⁻¹. nih.gov This two-fold decrease in EC50 in mixed natural populations emphasizes the importance of field confirmation for establishing water quality criteria. nih.gov